![molecular formula C11H25IOSi B14272686 Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- CAS No. 156592-94-8](/img/structure/B14272686.png)
Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a tert-butyl group, two methyl groups, and a 4-iodo-2-methylbutoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- typically involves the reaction of a suitable silane precursor with an appropriate iodinated alcohol. One common method involves the use of tert-butyl(dimethyl)silane and (2S)-4-iodo-2-methylbutanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes with different substituents.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of silane derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
Chemistry
In chemistry, Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- is used as a building block for the synthesis of more complex organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound can be used in the synthesis of bioactive molecules and pharmaceuticals
Industry
In industry, Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- is used in the production of specialty coatings, adhesives, and sealants.
作用機序
The mechanism of action of Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- involves its ability to undergo various chemical transformations. The silane group can interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The presence of the iodine atom allows for selective substitution reactions, making it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
- Silane, (1,1-dimethylethyl)[(2S)-4-chloro-2-methylbutoxy]dimethyl-
- Silane, (1,1-dimethylethyl)[(2S)-4-bromo-2-methylbutoxy]dimethyl-
- Silane, (1,1-dimethylethyl)[(2S)-4-fluoro-2-methylbutoxy]dimethyl-
Uniqueness
Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts. The iodine atom is larger and more polarizable, allowing for different reaction pathways and products .
特性
CAS番号 |
156592-94-8 |
|---|---|
分子式 |
C11H25IOSi |
分子量 |
328.30 g/mol |
IUPAC名 |
tert-butyl-[(2S)-4-iodo-2-methylbutoxy]-dimethylsilane |
InChI |
InChI=1S/C11H25IOSi/c1-10(7-8-12)9-13-14(5,6)11(2,3)4/h10H,7-9H2,1-6H3/t10-/m0/s1 |
InChIキー |
RWNJAGKFEUACNZ-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](CCI)CO[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(CCI)CO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


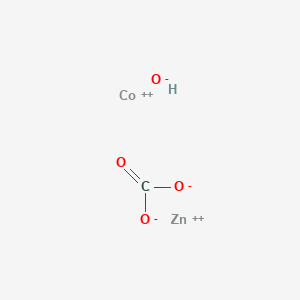

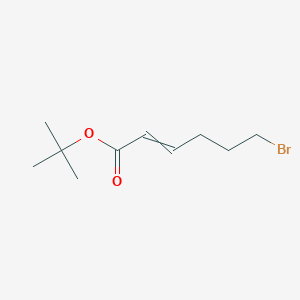

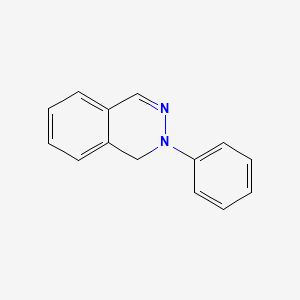
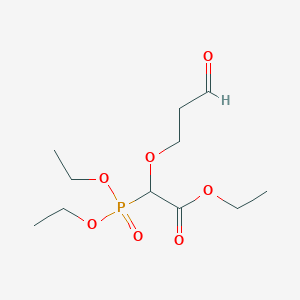
![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)

![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
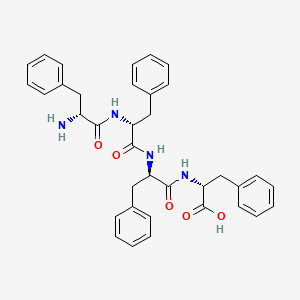
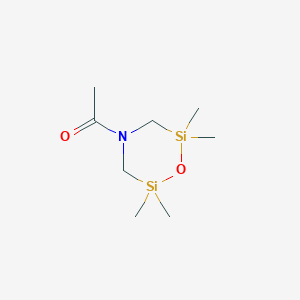
![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
